molecular formula C19H17N5O3 B2800367 3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide CAS No. 2419406-00-9

3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide

Cat. No.: B2800367
CAS No.: 2419406-00-9
M. Wt: 363.377
InChI Key: ADYCZHOLXAOOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the benzoxazine and triazole moieties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical structure.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.

    Industrial Chemistry: The compound can be utilized in the synthesis of other complex organic molecules and as a catalyst or intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The triazole moiety can enhance binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine Derivatives: Compounds with similar benzoxazine rings but different substituents.

    Triazole Derivatives: Compounds with triazole rings and varying functional groups.

    Carboxamide Derivatives: Compounds with carboxamide groups and different core structures.

Uniqueness

3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide is unique due to its specific combination of a benzoxazine ring, a triazole moiety, and a carboxamide group

Properties

IUPAC Name

3-oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-17-12-27-18-15(7-4-8-16(18)22-17)19(26)20-10-9-13-11-21-24(23-13)14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYCZHOLXAOOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC(=C2O1)C(=O)NCCC3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.